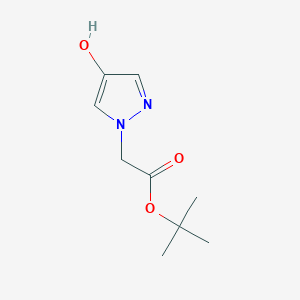
Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate
Vue d'ensemble
Description
“Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate” is a chemical compound with the molecular formula C9H14N2O3 . It has a molecular weight of 198.21900 .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate” is represented by the formula C9H14N2O3 . Unfortunately, the specific structural details are not available in the searched resources.Applications De Recherche Scientifique
Fluorescent Sensing
Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate has been investigated for its photochemical properties. It was reported that hydroxypyrazole-based ligands, which are structurally related to tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate, can function as fluorescent sensors. Specifically, these ligands demonstrate an ability to coordinate with Zn(II) ions, leading to significant changes in their emission spectra. This property makes them potentially useful as ratiometric fluorescent sensors (Formica et al., 2018).
Coordination Chemistry
Research on tert-butyl pyrazolyl derivatives has explored their coordination chemistry. A study involving homoscorpionate ligands containing tert-butyl groups, similar in structure to tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate, revealed that these ligands maintain consistent coordination chemistry compared to their non-tert-butyl analogs. Such findings are significant in the context of developing complex metal-ligand systems for various applications (Rheingold et al., 2003).
Synthesis of Complex Molecules
Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate and its derivatives are valuable in the synthesis of complex organic molecules. For example, reactions involving tert-butyl acetates with alkenes have been shown to yield diverse structures. These synthesis pathways are crucial for developing new organic compounds with potential applications in pharmaceuticals and materials science (Kobayashi et al., 2004).
Molecular Recognition in Catalysis
The compound's derivatives have been examined for their roles in molecular recognition, particularly in Mn-catalyzed C-H oxidation processes. Studies have indicated that tert-butyl pyrazoles, closely related to tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate, can facilitate selective C-H oxidation by orienting substrates through hydrogen bonding. This capability is significant for the development of selective catalysts in organic synthesis (Balcells et al., 2009).
Propriétés
IUPAC Name |
tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)6-11-5-7(12)4-10-11/h4-5,12H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSDLIVURBMRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



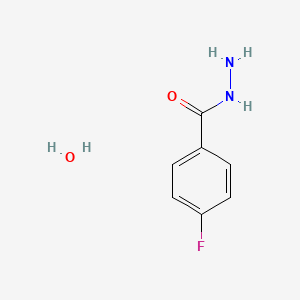
![(1S,2S)-2-[(4-methoxyphenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473527.png)
![(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473529.png)
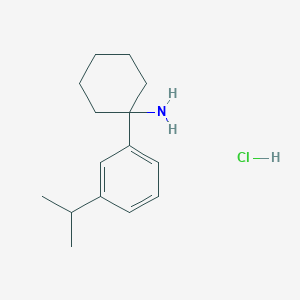
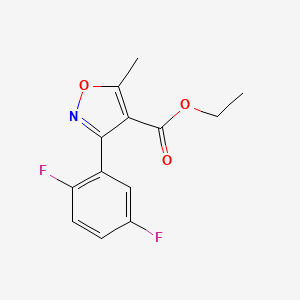
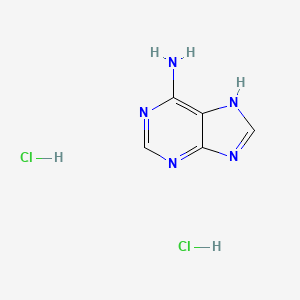
![8-Chlorodibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1473535.png)
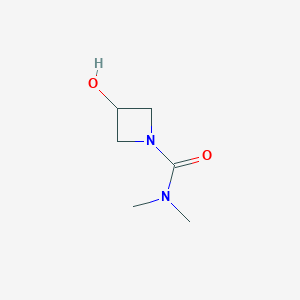
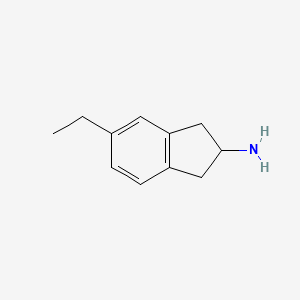
![8-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1473541.png)
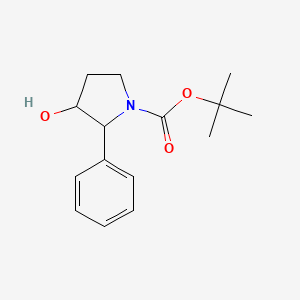
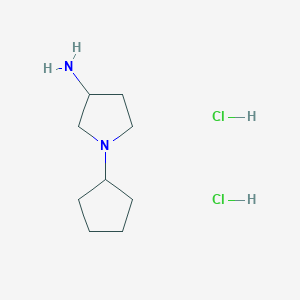
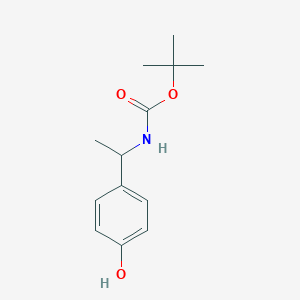
![(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473549.png)